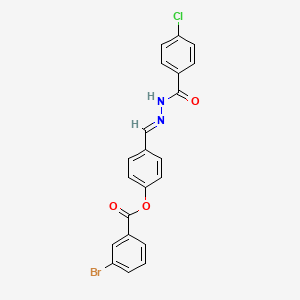
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole in a basic medium . The reaction is carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, N,N-dimethylformamide, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme . This inhibition can lead to an accumulation of acetylcholine, which affects neurotransmission. The compound may also interact with other enzymes and proteins, influencing various biological pathways.
Comparación Con Compuestos Similares
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide can be compared with other sulfonamides, such as:
N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: This compound has a different ester group, which can influence its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propiedades
Fórmula molecular |
C14H14ClNO3S |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-3-6-12(7-4-10)20(17,18)16-13-9-11(15)5-8-14(13)19-2/h3-9,16H,1-2H3 |
Clave InChI |
NQOYVAXPEVVLOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]](/img/structure/B11989088.png)

![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)
![Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate](/img/structure/B11989114.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)

![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11989144.png)



![[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile](/img/structure/B11989153.png)
